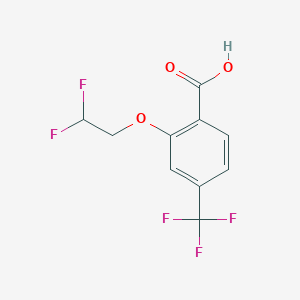
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester: is an organic compound that features a nitro group attached to a cyclohexene ring, with a carbamic acid tert-butyl ester functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the use of iron (III) nitrate nonahydrate as a NO2 radical source in radical-mediated nitration reactions . The nitration is followed by the reaction with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and sustainability. For example, the direct introduction of the tert-butoxycarbonyl group into various organic compounds using flow microreactor systems has been developed . This method is more efficient and versatile compared to traditional batch processes.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Hydrogen gas with a palladium catalyst (Pd/C) or iron powder in acidic conditions.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of nitro alcohols or nitro ketones.
Reduction: Formation of amines.
Substitution: Formation of substituted carbamates or esters.
Wissenschaftliche Forschungsanwendungen
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis or substitution reactions. These interactions can modulate various biochemical pathways and molecular targets, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohex-3-enyl-carbamic acid tert-butyl ester: Lacks the nitro group, making it less reactive in redox reactions.
Nitrocyclohexane: Contains a nitro group but lacks the ester functionality, limiting its versatility in chemical reactions.
tert-Butyl carbamate: Contains the ester functionality but lacks the cyclohexene and nitro groups, reducing its structural complexity.
Uniqueness
(3-Nitrocyclohex-3-enyl)-carbamic acid tert-butyl ester is unique due to the combination of its nitro, cyclohexene, and ester functional groups. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Eigenschaften
Molekularformel |
C11H18N2O4 |
|---|---|
Molekulargewicht |
242.27 g/mol |
IUPAC-Name |
tert-butyl N-(3-nitrocyclohex-3-en-1-yl)carbamate |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(14)12-8-5-4-6-9(7-8)13(15)16/h6,8H,4-5,7H2,1-3H3,(H,12,14) |
InChI-Schlüssel |
OHYSREHOMMNYPQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCC=C(C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


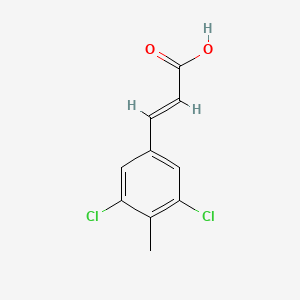
![Ethyl 3-[4-(Benzyloxy)phenyl]-2-formamido-3-phenylacrylate](/img/structure/B13728432.png)

![3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid;chloride](/img/structure/B13728443.png)

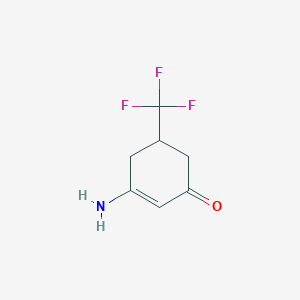
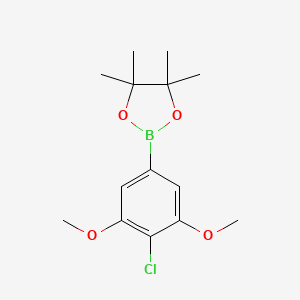
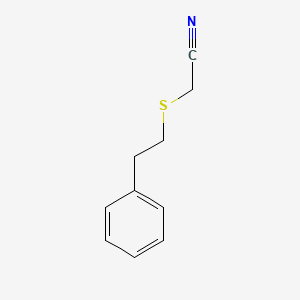
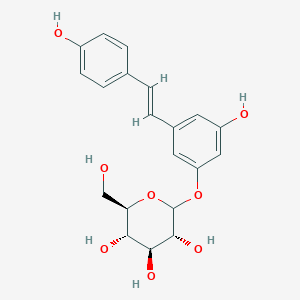
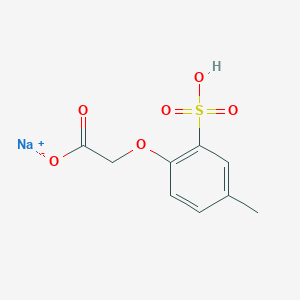
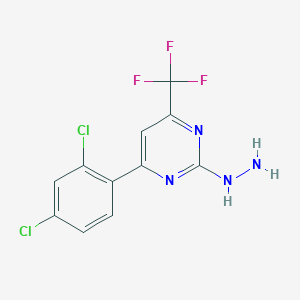
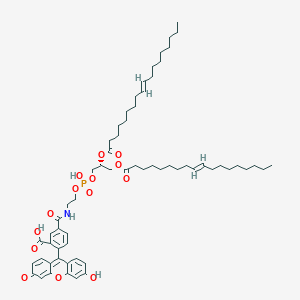
![3-[4-(Trifluoromethyl)-3-indolyl]propanoic Acid](/img/structure/B13728515.png)
